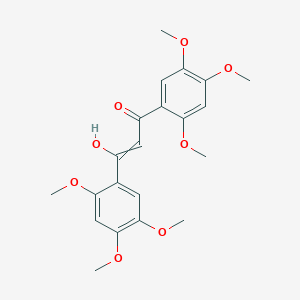![molecular formula C9H16NO4P B14418911 Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate CAS No. 80196-16-3](/img/structure/B14418911.png)
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable oxazole derivative. One common method involves the use of a base-catalyzed reaction where diethyl phosphite is reacted with 5-methyl-1,2-oxazole-3-carbaldehyde under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce various reduced heterocycles.
Applications De Recherche Scientifique
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [(5-methyl-1,2-oxazol-4-yl)methyl]phosphonate
- Diethyl [(5-methyl-1,2-oxazol-2-yl)methyl]phosphonate
- Diethyl [(5-methyl-1,2-thiazol-3-yl)methyl]phosphonate
Uniqueness
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. The position of the methyl group and the phosphonate moiety can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
80196-16-3 |
|---|---|
Formule moléculaire |
C9H16NO4P |
Poids moléculaire |
233.20 g/mol |
Nom IUPAC |
3-(diethoxyphosphorylmethyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H16NO4P/c1-4-12-15(11,13-5-2)7-9-6-8(3)14-10-9/h6H,4-5,7H2,1-3H3 |
Clé InChI |
UMWYQDSGGRIMHL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=NOC(=C1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


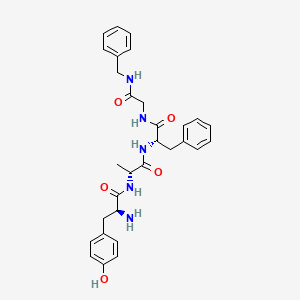
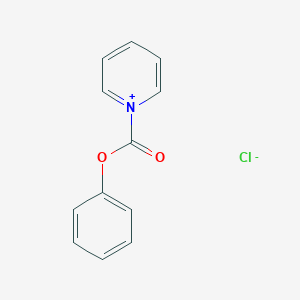

![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
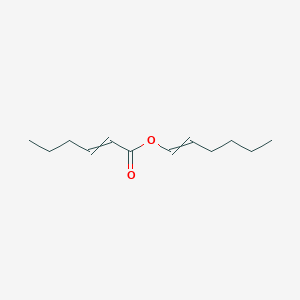


![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
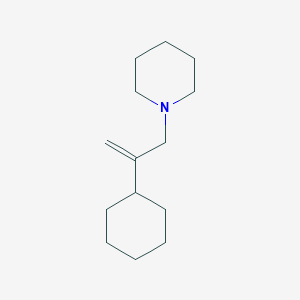
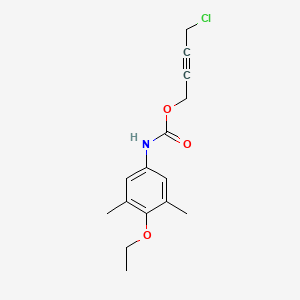

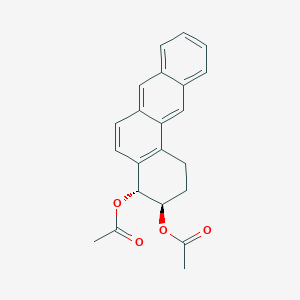
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
